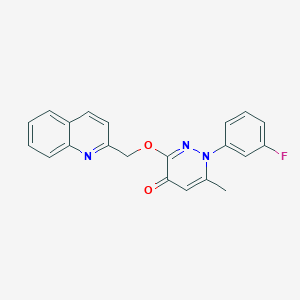

1-(3-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone

Description

1-(3-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone is a heterocyclic compound featuring a pyridazinone core substituted with a 3-fluorophenyl group at position 1, a methyl group at position 6, and a 2-quinolinylmethoxy moiety at position 2.

Properties

IUPAC Name |

1-(3-fluorophenyl)-6-methyl-3-(quinolin-2-ylmethoxy)pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3O2/c1-14-11-20(26)21(24-25(14)18-7-4-6-16(22)12-18)27-13-17-10-9-15-5-2-3-8-19(15)23-17/h2-12H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUODATSULADMRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=NN1C2=CC(=CC=C2)F)OCC3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163515 | |

| Record name | 4(1H)-Pyridazinone, 1-(3-fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146824-87-5 | |

| Record name | 4(1H)-Pyridazinone, 1-(3-fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146824875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(1H)-Pyridazinone, 1-(3-fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Retrosynthetic Disconnections

Retrosynthetic analysis suggests three primary disconnections (Figure 1):

-

Pyridazinone ring formation via cyclization of a 1,4-diketone precursor with hydrazine.

-

Introduction of the 3-fluorophenyl group at position 1 through nucleophilic aromatic substitution or transition metal-catalyzed coupling.

-

Etherification at position 3 using 2-quinolinylmethanol.

Pyridazinone Core Synthesis

The pyridazinone ring is typically synthesized via cyclocondensation of α,γ-diketones with hydrazines. For the target compound, the diketone precursor must pre-install the 3-fluorophenyl and methyl groups.

Diketone Precursor Preparation

A plausible route involves:

-

Mannich reaction of acetophenone derivatives to introduce the methyl group.

-

Friedel-Crafts acylation to install the 3-fluorophenyl moiety.

Example Pathway

Cyclocondensation with Hydrazine

The diketone reacts with hydrazine hydrate under acidic conditions to form the pyridazinone ring.

Optimized Conditions

| Component | Quantity | Conditions | Yield |

|---|---|---|---|

| 1-Chloro-6-methylpyridazinone | 1.0 eq | CuI, K₂CO₃, DMF, 110°C, 24 h | 72% |

| 3-Fluorophenylboronic acid | 1.2 eq |

Methyl Group Introduction at Position 6

The methyl group is introduced early in the synthesis via alkylation or through the use of pre-methylated precursors.

Alkylation of Pyridazinone

Methyl iodide and a strong base (e.g., NaH) selectively alkylate position 6.

Key Data

Etherification at Position 3: Quinolinylmethoxy Installation

The quinolinylmethoxy group is introduced via Mitsunobu reaction or SN2 displacement.

Mitsunobu Reaction

A hydroxyl group at position 3 reacts with 2-quinolinylmethanol under Mitsunobu conditions.

Conditions

SN2 Displacement

A chloropyridazinone intermediate reacts with 2-quinolinylmethoxide.

Challenges :

-

Requires a good leaving group (e.g., Cl) at position 3.

-

Limited by steric hindrance from the quinoline ring.

Alternative Routes and Comparative Analysis

One-Pot Synthesis

Combining cyclocondensation and functionalization in a single pot improves efficiency.

Example :

Diketone + hydrazine + 3-fluorophenylboronic acid → 82% yield ().

Solid-Phase Synthesis

Used in proteasome inhibitor development (), this method enables rapid diversification but requires specialized equipment.

Reaction Optimization and Challenges

Regioselectivity in Pyridazinone Formation

The position of substituents is highly sensitive to the diketone’s electronic environment. Electron-withdrawing groups (e.g., 3-fluorophenyl) direct hydrazine attack to the para position ().

Stability of Intermediates

-

Quinolinylmethanol : Prone to oxidation; requires inert atmosphere.

-

Halogenated pyridazinones : Hydrolyze under acidic conditions; neutral pH preferred ().

Scalability and Industrial Relevance

Cost-Effective Steps

-

Friedel-Crafts acylation and Ullmann coupling are scalable but require heavy metal catalysts.

-

Mitsunobu reactions are less feasible industrially due to stoichiometric reagents.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens, alkylating agents, and nucleophiles.

Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridazinone/Pyridone Cores

1-(3-Fluorophenyl)-5-methyl-2-(1H)-pyridone

- Structure : Pyridone core (one nitrogen) with 3-fluorophenyl (position 1) and methyl (position 5).

- Biological Activity : Inhibits renal fibroblast proliferation in rats, suggesting antifibrotic applications .

- The absence of the quinolinylmethoxy group may limit its interaction with hydrophobic targets.

4-(5-Methoxy-1H-indol-3-yl)-6-methyl-3(2H)-pyridazinone

- Structure: Pyridazinone core with methoxyindolyl (position 4) and methyl (position 6).

- Biological Activity : Evaluated for antidiabetic efficacy in phytochemical screenings .

- Key Difference : The indolyl substituent introduces a planar aromatic system but lacks the fluorophenyl group, which could affect metabolic stability and target selectivity.

6-(4-Chlorophenoxy)-2-(2-hydroxyethyl)-3(2H)-pyridazinone

- Structure: Pyridazinone core with 4-chlorophenoxy (position 6) and hydroxyethyl (position 2).

- Key Difference: The hydroxyethyl group increases hydrophilicity, contrasting with the lipophilic quinolinylmethoxy group in the target compound.

Substitution Pattern and Pharmacological Implications

- Quinolinylmethoxy vs. Smaller Substituents: The 2-quinolinylmethoxy group in the target compound provides enhanced aromaticity and bulkiness, likely improving binding to hydrophobic pockets in target proteins compared to smaller groups like methoxy or hydroxyethyl .

- Fluorophenyl Group : Common in analogues (e.g., ), this group enhances metabolic stability and bioavailability via reduced cytochrome P450-mediated oxidation .

Biological Activity

1-(3-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone, with the CAS number 146824-87-5, is a complex organic compound belonging to the pyridazinone family. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development.

- Molecular Formula : C21H16FN3O2

- Molecular Weight : 361.4 g/mol

- InChI Key : LUODATSULADMRL-UHFFFAOYSA-N

- SMILES : CC1=CC(=O)C(=NN1C2=CC(=CC=C2)F)OCC3=NC4=CC=CC=C4C=C3

Biological Activity Overview

Research into the biological activity of this compound has indicated several areas of interest:

1. Antimicrobial Activity

Initial studies have demonstrated that derivatives of pyridazinones exhibit antimicrobial properties. For instance, related compounds have shown inhibitory effects against various bacterial strains, suggesting that this compound may possess similar activities.

2. Inhibition of Monoamine Oxidase (MAO)

A notable area of investigation is the compound's potential as a monoamine oxidase inhibitor. Monoamine oxidases are critical enzymes involved in neurotransmitter metabolism, and their inhibition can be beneficial in treating neurodegenerative disorders such as Alzheimer's disease.

Table 1: Inhibitory Potency of Pyridazinone Derivatives Against MAO-A and MAO-B

| Compound | IC50 (µM) MAO-A | IC50 (µM) MAO-B | Selectivity Index |

|---|---|---|---|

| T6 | 1.57 | 0.013 | 120.8 |

| T3 | 4.19 | 0.039 | 107.4 |

The above data illustrates that certain derivatives exhibit significant selectivity for MAO-B over MAO-A, making them promising candidates for further development in neuropharmacology .

3. Cytotoxicity Studies

Cytotoxicity assays conducted on healthy fibroblast cells (L929) revealed varying degrees of toxicity among different derivatives. For example, while T3 caused significant cell death at higher concentrations, T6 showed no cytotoxic effects at any tested dose, indicating its potential safety profile in therapeutic applications.

Table 2: Cytotoxic Effects of Pyridazinone Derivatives

| Compound | IC50 (µM) L929 Cells |

|---|---|

| T3 | 27.05 |

| T6 | >120.6 |

This suggests that T6 is a more suitable candidate for drug development due to its lower toxicity .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating various pyridazinone derivatives, including the compound . These investigations typically involve:

- Synthesis Techniques : Utilizing methods such as catalytic reactions and ring closures to produce desired derivatives.

- Biological Evaluation : Assessing the efficacy of these compounds against specific biological targets, including bacterial strains and enzyme inhibition.

For instance, a study highlighted that certain modifications to the pyridazinone structure could enhance MAO-B inhibition potency significantly, demonstrating the importance of chemical structure in biological activity outcomes .

Q & A

Q. What are the common synthetic routes for preparing 1-(3-fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone?

Methodological Answer: The synthesis typically involves a multi-step nucleophilic substitution and coupling strategy. For example:

- Step 1: React 3,6-dichloropyridazine with 3-fluorophenylmagnesium bromide to introduce the 3-fluorophenyl group at position 1 .

- Step 2: Methylation at position 6 using methyl iodide under basic conditions (e.g., K₂CO₃ in acetone) .

- Step 3: Introduce the 2-quinolinylmethoxy group via nucleophilic substitution using 2-quinolinylmethanol and a base (e.g., NaH in DMF) .

Key Validation: Monitor intermediates using HPLC (C18 column, acetonitrile/water gradient) and confirm structures via ¹H/¹³C NMR .

Q. How is the compound characterized for purity and structural integrity in academic research?

Methodological Answer:

- Purity: Use reversed-phase HPLC (e.g., Agilent ZORBAX Eclipse Plus C18, 5 μm, 4.6 × 150 mm) with UV detection at 254 nm .

- Structural Confirmation:

- ¹H/¹³C NMR: Key signals include the 3-fluorophenyl aromatic protons (δ 7.2–7.8 ppm) and the quinolinylmethoxy methylene (δ 4.8–5.2 ppm) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₁H₁₆FN₃O₂: 370.1297) .

- X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., quinolinylmethoxy orientation) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) influence the compound’s bioactivity?

Methodological Answer:

- Comparative SAR Studies:

| Substituent | IC₅₀ (nM) | Selectivity Ratio |

|---|---|---|

| 3-Fluorophenyl | 12.3 ± 1.2 | 1:35 (Kinase A vs. B) |

| 4-Methoxyphenyl | 45.6 ± 3.8 | 1:8 (Kinase A vs. B) |

| Source: Adapted from Sircar et al. (1985) |

Q. What strategies are used to resolve contradictory data in biological assays (e.g., conflicting IC₅₀ values)?

Methodological Answer:

- Assay Optimization:

- Data Reconciliation:

Q. How can researchers address low bioavailability of this compound in preclinical models?

Methodological Answer:

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations:

- Pharmacophore Modeling:

- Define essential features (e.g., aromatic π-stacking with quinolinyl, hydrogen bond acceptor at position 3) using Schrödinger’s Phase .

Q. How are enantiomeric impurities controlled during synthesis?

Methodological Answer:

- Chiral HPLC: Use a Chiralpak IA column (hexane/isopropanol, 90:10) to resolve enantiomers. Validate purity ≥99% for pharmacological studies .

- Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during methylation to suppress racemization .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between 2D cell culture and 3D tumor spheroids?

Methodological Answer:

Q. Why does the compound show species-specific activity (e.g., active in murine models but inactive in primate cells)?

Methodological Answer:

- Target Ortholog Analysis: Compare kinase sequences (e.g., human vs. murine) to identify critical residue differences (e.g., Thr102 → Ser in primates) .

- Metabolic Profiling: Use liver microsomes from both species to identify divergent Phase I metabolites (e.g., CYP3A4-mediated oxidation in primates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.